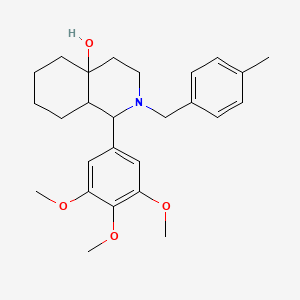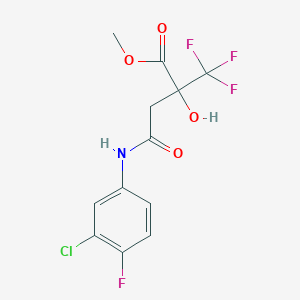![molecular formula C17H18N6O B10897240 1,3,6-trimethyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10897240.png)
1,3,6-trimethyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions often include refluxing in glacial acetic acid to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
2H-Pyrazolo[3,4-b]pyridines: Another isomeric form with distinct chemical properties and applications.
Uniqueness
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific substituents, which confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C17H18N6O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18N6O/c1-10-8-14(15-12(3)22-23(4)16(15)19-10)17(24)21-20-11(2)13-6-5-7-18-9-13/h5-9H,1-4H3,(H,21,24)/b20-11+ |
InChI Key |
SDPXJDKDHNUHHM-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(\C)/C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B10897168.png)

![6-cyclopropyl-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897185.png)
![(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10897192.png)
![6-(3-methoxyphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10897196.png)

![11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897201.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10897205.png)

![N'-cyclododecylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10897214.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897228.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897235.png)
![7-[(2-Bromo-5-hydroxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10897242.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10897247.png)
